molecular formula C17H17NO3 B5592062 (2,2,4-trimethyl-1H-quinolin-6-yl) furan-2-carboxylate

(2,2,4-trimethyl-1H-quinolin-6-yl) furan-2-carboxylate

Cat. No.: B5592062
M. Wt: 283.32 g/mol
InChI Key: UPZZXFBOEFCBDA-UHFFFAOYSA-N
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Description

(2,2,4-trimethyl-1H-quinolin-6-yl) furan-2-carboxylate is a complex organic compound that combines a quinoline derivative with a furan carboxylate group

Safety and Hazards

The safety information for 2,2,4-Trimethyl-1,2-dihydroquinolin-6-ol includes the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302-H315-H319-H335, and precautionary statements include P261-P305+P351+P338 .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,2,4-trimethyl-1H-quinolin-6-yl) furan-2-carboxylate typically involves the reaction of 2,2,4-trimethylquinoline with furan-2-carboxylic acid. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the ester linkage. The reaction conditions often include refluxing the reactants in an inert solvent like dichloromethane or toluene .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

(2,2,4-trimethyl-1H-quinolin-6-yl) furan-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound. These products can have different physical and chemical properties, making them useful for diverse applications .

Mechanism of Action

The mechanism of action of (2,2,4-trimethyl-1H-quinolin-6-yl) furan-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The quinoline moiety can intercalate with DNA, inhibiting the replication process, while the furan carboxylate group can form hydrogen bonds with active site residues of enzymes, leading to inhibition of their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2,2,4-trimethyl-1H-quinolin-6-yl) furan-2-carboxylate is unique due to the combination of the quinoline and furan moieties, which imparts distinct chemical and biological properties. This dual functionality allows for versatile applications in various fields, making it a valuable compound for research and development .

Properties

IUPAC Name

(2,2,4-trimethyl-1H-quinolin-6-yl) furan-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO3/c1-11-10-17(2,3)18-14-7-6-12(9-13(11)14)21-16(19)15-5-4-8-20-15/h4-10,18H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPZZXFBOEFCBDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(NC2=C1C=C(C=C2)OC(=O)C3=CC=CO3)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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